Desmethylsibutramine hydrochloride

Cat. No.:

B018374

CAS No.:

84467-94-7

M. Wt:

302.3 g/mol

InChI Key:

OUVFHVJVFLFXPQ-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Desmethylsibutramine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H25Cl2N and its molecular weight is 302.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-94-7 |

Source

|

| Record name | Desmethylsibutramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsibutramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethylsibutramine Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Examination of its Chemical Identity, Pharmacological Profile, and Analytical Characterization

Introduction

Desmethylsibutramine, also known as norsibutramine, is the primary active metabolite of the formerly marketed anti-obesity drug, sibutramine.[1][2] As a potent monoamine reuptake inhibitor, it plays a crucial role in the pharmacological effects previously attributed to its parent compound.[1] This guide provides a detailed technical overview of desmethylsibutramine hydrochloride, designed for researchers, scientists, and drug development professionals. It will delve into its chemical structure and properties, outline a plausible synthetic route, detail a robust analytical methodology for its detection and quantification, and explore its mechanism of action and pharmacological implications. Of significant concern to regulatory bodies and public health, desmethylsibutramine has been frequently identified as an undeclared ingredient in weight-loss products sold as dietary supplements, making its accurate identification and quantification a matter of global importance.[1][3]

Chemical and Physical Properties

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| IUPAC Name | 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | [7] |

| Synonyms | N-Desmethylsibutramine hydrochloride, mono-Desmethylsibutramine hydrochloride, Norsibutramine hydrochloride, BTS 54-354 | [7] |

| Molecular Formula | C₁₆H₂₅Cl₂N | [7] |

| Molecular Weight | 302.3 g/mol | [7] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water.[8] Soluble in DMSO (62.5 mg/mL), and can be prepared in a solution of 10% DMSO in 90% corn oil (≥ 2.08 mg/mL).[9] |

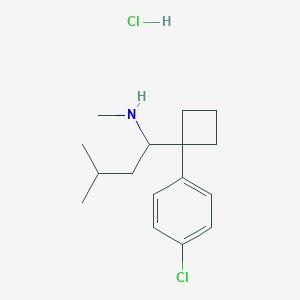

Chemical Structure and Synthesis

The chemical structure of desmethylsibutramine features a cyclobutane ring attached to a chlorophenyl group and a substituted butylamine chain. The nitrogen atom is secondary, bearing a single methyl group, which distinguishes it from its parent compound, sibutramine, a tertiary amine.

Proposed Synthetic Pathway

While a direct, detailed synthesis of this compound is not extensively published, a plausible and scientifically sound approach involves the N-demethylation of its parent compound, sibutramine. This is a common strategy in medicinal chemistry for accessing metabolites and derivatives.

The synthesis of sibutramine itself has been documented and generally involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with isobutylmagnesium bromide, followed by further functional group manipulations to introduce the dimethylamino group.[10]

A general and high-yield procedure for the N-demethylation of tertiary amines, such as sibutramine, can be adapted to produce desmethylsibutramine.[11][12] This process typically involves the following conceptual steps:

-

N-Oxidation: The tertiary amine (sibutramine) is first oxidized to its corresponding N-oxide.

-

Rearrangement and Elimination: The N-oxide then undergoes a rearrangement, often facilitated by reagents like iron(II) salts (a modified Polonovski reaction) or through the use of chloroformates, to eliminate one of the methyl groups as formaldehyde.[1][13]

-

Hydrolysis and Salt Formation: The resulting secondary amine (desmethylsibutramine) is then hydrolyzed and can be isolated as its hydrochloride salt by treatment with hydrochloric acid.

This multi-step process offers a reliable method for the targeted synthesis of desmethylsibutramine from a more readily available precursor.

Spectroscopic and Analytical Characterization

The definitive identification and quantification of this compound rely on modern analytical techniques, primarily NMR spectroscopy and mass spectrometry coupled with chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Based on published data for a sibutramine analogue confirmed to be desmethylsibutramine, the following are the characteristic ¹H and ¹³C NMR chemical shifts.[4]

Table of NMR Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 7.17 (d), 7.25 (d) | 128.0, 130.3 |

| Quaternary Aromatic C | - | 131.2, 145.4 |

| N-CH₃ | 2.50 (s) | 33.9 |

| Isobutyl CH₃ | 0.83 (d), 0.87 (d) | 22.9, 23.5 |

| Isobutyl CH | 1.62 (m) | 24.9 |

| Butyl CH₂ | 0.66 (m), 1.06 (m) | 45.9 |

| Butyl CH-N | 2.64 (m) | 65.6 |

| Cyclobutyl C (quaternary) | - | 51.8 |

| Cyclobutyl CH₂ | 1.75-2.40 (m) | 16.2, 32.5 |

| NH | 1.38 (br) | - |

Spectra recorded in CDCl₃. Chemical shifts are referenced to the solvent signal.

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective detection and quantification of desmethylsibutramine in complex matrices such as dietary supplements.

This protocol is a composite based on established methodologies for the analysis of sibutramine and its metabolites in adulterated supplements.[11][12]

1. Sample Preparation:

-

Accurately weigh the contents of one capsule or a homogenized portion of the supplement.

-

Disperse the sample in a known volume of methanol.

-

Vortex mix for 1-2 minutes to ensure thorough mixing.

-

Sonication for 15-30 minutes can aid in the extraction of the analyte.

-

Centrifuge the sample to pellet insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Perform serial dilutions with the mobile phase as necessary to bring the concentration within the calibration range.

2. HPLC Conditions:

-

Column: A C8 or C18 reversed-phase column (e.g., Spherisorb C8, 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2% formic acid with 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is effective.

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at 30-40 °C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M+H]⁺): m/z 266.3

-

Product Ions: Characteristic fragment ions for desmethylsibutramine include m/z 125.3.

Pharmacology and Mechanism of Action

Desmethylsibutramine is a more potent monoamine reuptake inhibitor than its parent compound, sibutramine.[1] Its primary mechanism of action is the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[14] This leads to an increased concentration of these neurotransmitters in the brain, which is thought to enhance satiety and reduce appetite.[15]

The inhibition of norepinephrine and serotonin reuptake leads to a feeling of fullness, which can result in reduced food intake and subsequent weight loss. However, the increased levels of these neurotransmitters can also lead to adverse cardiovascular effects, such as increased heart rate and blood pressure, which were the primary safety concerns that led to the withdrawal of sibutramine from the market.

Conclusion

This compound is a pharmacologically active molecule with significant implications for both therapeutic research and regulatory science. Its potent inhibition of norepinephrine and serotonin reuptake underscores its potential effects on appetite and metabolism. However, its clandestine inclusion in unregulated weight-loss supplements poses a serious health risk to the public. The analytical methods detailed in this guide, particularly HPLC-MS/MS, provide a robust framework for the accurate identification and quantification of this compound, which is essential for ensuring consumer safety and regulatory compliance. A thorough understanding of its chemical properties, synthesis, and pharmacology is crucial for any scientist working in the fields of drug development, toxicology, or forensic analysis.

References

Sources

- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]

- 3. N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lawdata.com.tw [lawdata.com.tw]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Sibutramine - Synthesis [ch.ic.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sciencemadness.org [sciencemadness.org]

- 14. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 15. medchemexpress.com [medchemexpress.com]

Mechanism of action of Desmethylsibutramine as a NET/SERT inhibitor

An In-depth Technical Guide to the Mechanism of Action of Desmethylsibutramine as a NET/SERT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylsibutramine, an active metabolite of the withdrawn anti-obesity drug sibutramine, exerts its pharmacological effects primarily through the dual inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT). This guide provides a comprehensive technical overview of its mechanism of action, detailing the molecular interactions, kinetic properties, and downstream signaling consequences of its engagement with these critical monoamine transporters. We will explore the experimental methodologies used to characterize its activity, offering insights into the causality behind these experimental choices and presenting them as self-validating systems. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, grounding its claims in authoritative scientific literature.

Introduction: The Clinical and Pharmacological Context of Desmethylsibutramine

Sibutramine was originally developed as an antidepressant but found its primary application as an anorectic for the management of obesity. Its clinical effects were largely attributed to its active metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), which exhibit more potent inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake than the parent compound. Desmethylsibutramine, the primary active metabolite, is of particular interest due to its significant affinity and inhibitory action on both NET and SERT, leading to increased synaptic concentrations of these neurotransmitters in key brain regions associated with appetite and mood regulation. Understanding the precise mechanism of action of desmethylsibutramine is crucial for comprehending its therapeutic effects and adverse event profile, which ultimately led to its withdrawal from the market due to cardiovascular concerns.

Molecular Mechanism of Action: Dual Inhibition of NET and SERT

The primary mechanism through which desmethylsibutramine exerts its effects is by binding to the norepinephrine and serotonin transporters, thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft.

Binding Affinity and Potency

Desmethylsibutramine exhibits a high affinity for both NET and SERT. This is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand from the transporter by the drug. The affinity is expressed as the inhibitor constant (Ki). In vitro studies have demonstrated that desmethylsibutramine has a comparable affinity for both transporters, distinguishing it as a balanced dual inhibitor.

Furthermore, its potency in inhibiting the function of these transporters is determined through in vitro reuptake assays. These experiments measure the uptake of radiolabeled norepinephrine or serotonin into cells expressing the respective transporters in the presence of varying concentrations of the inhibitor. The concentration of the drug that inhibits 50% of the reuptake is known as the IC50 value.

Table 1: Comparative Binding Affinities (Ki) and Reuptake Inhibition Potencies (IC50) of Sibutramine and its Metabolites

| Compound | NET Ki (nM) | SERT Ki (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Sibutramine | 298 | 10.5 | 54 | 19 |

| Desmethylsibutramine (M1) | 9.4 | 3.1 | 2.8 | 3.9 |

| Didesmethylsibutramine (M2) | 1.6 | 1.0 | 1.2 | 2.1 |

Data compiled from various preclinical pharmacology studies.

The data clearly indicates that the metabolites, particularly desmethylsibutramine, are significantly more potent inhibitors of both NET and SERT compared to the parent drug, sibutramine.

Downstream Signaling Consequences

By inhibiting NET and SERT, desmethylsibutramine increases the synaptic concentrations of norepinephrine and serotonin. This enhanced neurotransmitter availability leads to a potentiation of their signaling through postsynaptic receptors.

-

Norepinephrine: Increased noradrenergic signaling in the hypothalamus is believed to contribute to the anorectic effects by promoting satiety and increasing thermogenesis.

-

Serotonin: Enhanced serotonergic activity in brain regions like the hypothalamus and brainstem also plays a crucial role in appetite suppression and mood modulation.

The dual nature of this inhibition is thought to be key to its efficacy, as both neurotransmitter systems are implicated in the complex regulation of energy balance.

Figure 1: Mechanism of action of desmethylsibutramine at the synapse.

Experimental Protocols for Characterizing NET/SERT Inhibitors

The characterization of compounds like desmethylsibutramine relies on a suite of in vitro assays.[1] The choice of these assays is dictated by the need to understand both the binding characteristics and the functional consequences of transporter interaction.

Radioligand Binding Assays

Causality Behind Experimental Choice: This assay is fundamental for determining the affinity (Ki) of a test compound for a specific transporter.[2] It provides a direct measure of the physical interaction between the drug and its target. By using cell membranes expressing a high density of the transporter of interest, we can isolate this interaction from other cellular processes.

Protocol: Competitive Radioligand Binding Assay for NET and SERT [3][4]

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing either human NET or SERT.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Perform a series of centrifugations to isolate the cell membranes, which are rich in the transporters.[3]

-

Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.[3]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the prepared cell membranes.

-

Add a known concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

Add varying concentrations of the unlabeled test compound (desmethylsibutramine).

-

To determine non-specific binding, a separate set of wells will contain a high concentration of a known potent inhibitor (e.g., desipramine for NET, fluoxetine for SERT).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.[3]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[3]

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

-

Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding. The use of a known reference compound allows for the validation of the assay's performance and ensures that the results for the test compound are reliable.

In Vitro Reuptake Inhibition Assays

Causality Behind Experimental Choice: While binding assays measure affinity, they do not provide information about the functional effect of the compound on the transporter. Reuptake inhibition assays directly measure the ability of a compound to block the transport of the neurotransmitter, providing a measure of its functional potency (IC50).[5] These assays can be performed in either transporter-transfected cell lines or in synaptosomes.[5][6]

Protocol: [3H]Neurotransmitter Uptake Inhibition Assay in Synaptosomes [7][8]

-

Synaptosome Preparation:

-

Uptake Inhibition Assay:

-

Pre-incubate the synaptosomes with varying concentrations of the test compound (desmethylsibutramine) or vehicle.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([3H]norepinephrine or [3H]serotonin).

-

Incubate for a short period to measure the initial rate of uptake.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration.

-

Self-Validation: The inclusion of a vehicle control (no inhibitor) and a positive control (a known potent inhibitor) allows for the determination of the assay window and validation of the results. The use of synaptosomes provides a more physiologically relevant system compared to transfected cell lines, as the transporters are in their native lipid environment with associated proteins.[5]

Figure 2: Experimental workflow for characterizing NET/SERT inhibitors.

Conclusion

Desmethylsibutramine's mechanism of action as a potent and balanced dual inhibitor of NET and SERT is well-established through rigorous in vitro pharmacological studies. The experimental protocols detailed in this guide, including radioligand binding and neurotransmitter reuptake assays, represent the gold standard for characterizing the interaction of compounds with monoamine transporters. A thorough understanding of these methodologies and the rationale behind their application is essential for drug development professionals seeking to design and interpret studies on novel NET/SERT inhibitors. The data generated from these assays provide the foundational knowledge for predicting in vivo efficacy and potential side effects, guiding the progression of new chemical entities through the drug discovery pipeline.

References

- Benchchem. Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.

- NCBI. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience.

- Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

- PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

- ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.

- PubMed. Uptake and release of neurotransmitters.

- ResearchGate. A good protocol for extracting mouse brain synaptosomes?.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

- MDPI. Synaptosomes: A Functional Tool for Studying Neuroinflammation.

- PMC - NIH. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain.

- MedChemExpress. Desmethyl Sibutramine hydrochloride (N-Desmethylsibutramine hydrochloride) | NET/SERT Inhibitor.

- PMC. Development of serotonin transporter reuptake inhibition assays using JAR cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Desmethylsibutramine hydrochloride CAS number 84467-94-7

An In-Depth Technical Guide to Desmethylsibutramine Hydrochloride (CAS: 84467-94-7)

Abstract

Desmethylsibutramine, also known as norsibutramine, is the primary active metabolite of the withdrawn anti-obesity drug, sibutramine.[1][2] Identified by the Chemical Abstracts Service (CAS) number 84467-94-7 for its hydrochloride salt, this compound is a potent monoamine reuptake inhibitor with significantly greater pharmacological activity than its parent prodrug.[1][3] This technical guide provides a comprehensive overview of this compound, consolidating critical data on its physicochemical properties, pharmacology, metabolic pathway, synthesis, and analytical characterization. The document is designed to serve as a foundational resource for professionals in pharmaceutical research, forensic analysis, and drug development, offering both theoretical insights and practical, field-proven methodologies. Given the regulatory history of sibutramine and the prevalence of desmethylsibutramine in adulterated dietary supplements, a thorough understanding of its scientific profile is paramount for both regulatory compliance and public health.[4][5]

Introduction: The Metabolite That Defined the Parent

Sibutramine was initially developed as an antidepressant but found its place in the market as an anti-obesity agent, gaining FDA approval in 1997.[1][6][7] However, it functions as a prodrug, undergoing extensive first-pass metabolism in the liver primarily by the cytochrome P450 isozyme CYP3A4.[1][6] This biotransformation yields two key active metabolites: the secondary amine N-desmethylsibutramine (M1 or BTS-54354) and the primary amine N,N-didesmethylsibutramine (M2 or BTS-54505).[8]

Crucially, these metabolites, particularly desmethylsibutramine, are substantially more potent inhibitors of norepinephrine and serotonin reuptake than sibutramine itself.[1][8] Consequently, the pharmacological and therapeutic effects—as well as the adverse cardiovascular risks that led to sibutramine's eventual market withdrawal in 2010—are predominantly attributable to its metabolites.[1][9][10] Desmethylsibutramine is therefore not merely a metabolic byproduct but the core active principle of sibutramine therapy. Its study is essential for understanding the drug's efficacy, toxicology, and its continued relevance as an illicit adulterant in weight-loss products.[2]

Physicochemical Properties

A precise understanding of the molecule's physical and chemical characteristics is fundamental for its handling, formulation, and analysis. This compound is typically supplied as a white to off-white solid.[11]

| Property | Value | Source |

| CAS Number | 84467-94-7 | [12] |

| Molecular Formula | C₁₆H₂₅Cl₂N | [11][12] |

| Molecular Weight | 302.28 g/mol | [11][12] |

| IUPAC Name | 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | [12] |

| Synonyms | N-Desmethylsibutramine HCl, Norsibutramine HCl, BTS-54354 | [2][13][14] |

| Solubility | Soluble in water and methanol. | [13][15] |

| Storage | 4°C, sealed storage, away from moisture. For long-term solvent stocks: -80°C. | [11][16] |

Pharmacology and Mechanism of Action

Desmethylsibutramine exerts its effects as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[16] Unlike anorectic agents such as amphetamine, it does not force the release of neurotransmitters but rather blocks their reabsorption from the synaptic cleft.[1] This increases the concentration and duration of action of serotonin and norepinephrine, and to a lesser extent dopamine, in the brain.

The enhanced serotonergic and noradrenergic signaling is thought to promote a feeling of satiety, thereby reducing food intake, and to increase energy expenditure through the stimulation of thermogenesis.[9][17]

Monoamine Transporter Binding Affinity

The potency of desmethylsibutramine far exceeds that of the parent drug, as illustrated by their respective inhibitor constant (Kᵢ) values.

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| Sibutramine | 298–2,800 | 350–5,451 | 943–1,200 |

| Desmethylsibutramine | 15 | 20 | 49 |

| Didesmethylsibutramine | 20 | 15 | 45 |

| Source: Data compiled from Wikipedia, which aggregates values from pharmacological studies.[1] |

Stereoselectivity

Sibutramine possesses a chiral center, and its metabolites exhibit stereoselective activity. Studies have shown that the (R)-enantiomers of the metabolites exert significantly more potent anorectic effects than their (S)-counterparts.[1] This highlights the importance of chiral separation techniques in both pharmacological studies and quality control of reference standards.[18]

Signaling Pathway Visualization

Caption: Mechanism of Action of Desmethylsibutramine.

Synthesis and Metabolic Generation

Desmethylsibutramine is primarily encountered as a metabolite but can also be chemically synthesized for use as a reference standard or for research purposes.

Metabolic Pathway

The generation of desmethylsibutramine (M1) and its subsequent conversion to didesmethylsibutramine (M2) is a critical pharmacokinetic pathway.

Caption: Metabolic Pathway of Sibutramine.

Laboratory Synthesis Protocol

While detailed proprietary syntheses are not fully public, literature provides a viable pathway for producing desmethylsibutramine (DMS).[19] The following protocol is a conceptual outline based on published chemical transformations.

Causality: The goal is to perform a reductive amination. The choice of reducing agent is critical; a milder agent is needed to avoid over-reduction or side reactions. Borane dimethyl sulfide complex is cited as superior to agents like Red-Al® because it prevents the formation of an unwanted byproduct, ensuring higher purity of the final product.[19]

Protocol: Synthesis of Desmethylsibutramine

-

Precursor Preparation: Begin with the appropriate ketone precursor, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.

-

Amine Introduction: React the ketone precursor with methylamine (CH₃NH₂) in a suitable solvent (e.g., methanol) under conditions that favor imine formation. This may require a mild acid catalyst.

-

Reductive Amination:

-

To the solution containing the intermediate imine, slowly add borane dimethyl sulfide complex (BH₃·S(CH₃)₂) at a controlled temperature (e.g., 0°C to room temperature).

-

Rationale: This agent selectively reduces the C=N double bond of the imine to a C-N single bond without affecting the aromatic ring or other functional groups.

-

Allow the reaction to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Quenching:

-

Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl). This protonates the amine and hydrolyzes any remaining borane complexes.

-

Adjust the pH to basic (e.g., with NaOH) to deprotonate the amine, rendering it soluble in an organic solvent.

-

-

Extraction: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Purification:

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desmethylsibutramine free base.

-

-

Salt Formation:

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether) to precipitate this compound.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the final product.

-

-

Validation: Confirm the identity and purity of the final compound using ¹H NMR, LC-MS, and elemental analysis.

Analytical Methodologies

Accurate detection and quantification of desmethylsibutramine are critical for pharmacokinetic studies, forensic toxicology, and the screening of adulterated supplements.

HPLC-MS/MS for Bioanalytical Quantification

For measuring low concentrations in biological matrices like plasma, a sensitive and selective method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[20]

Protocol: Quantification in Human Plasma

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog like N-Desmethyl Sibutramine-d7 HCl or a structurally similar compound like bisoprolol).[20][21]

-

Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its free base form.

-

Add 2 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Rationale: MRM provides exceptional selectivity by monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard, minimizing matrix interference.

-

Example Transitions: Monitor the specific mass transitions for desmethylsibutramine and the internal standard.

-

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability.[20][23]

Caption: Workflow for Bioanalytical Quantification of Desmethylsibutramine.

Chiral Separation by Capillary Electrophoresis (CE)

To resolve the enantiomers of desmethylsibutramine, specialized chiral selectors are necessary.

Rationale: Enantiomers have identical physical properties in a non-chiral environment. A chiral selector, such as a cyclodextrin, is added to the background electrolyte (BGE) in CE. The enantiomers form transient diastereomeric complexes with the selector, which have different stabilities and thus different electrophoretic mobilities, enabling their separation.[24][25]

Protocol: Enantiomeric Separation by CE

-

System Preparation: Use a fused silica capillary (e.g., 30 cm x 50 µm).

-

Background Electrolyte (BGE) Preparation: Prepare a 50 mmol L⁻¹ phosphate buffer. Add 10 mmol L⁻¹ of a chiral selector, such as randomly methylated β-cyclodextrin (RAMEB-CD). Adjust the pH to 4.5.[24]

-

Operating Conditions:

-

Voltage: 15 kV.

-

Temperature: 15 °C.

-

Injection: Hydrodynamic injection (e.g., 30 mbar for 1 second).

-

Detection: UV detection at 220 nm.[24]

-

-

Analysis: The two enantiomers will appear as separate, resolved peaks, allowing for their individual quantification.

Regulatory Status and Safety Considerations

This compound is not an approved pharmaceutical ingredient. Its presence is primarily relevant in the context of the regulatory actions against its parent drug, sibutramine, and its illicit use in supplements.

-

Parent Drug Withdrawal: Sibutramine was withdrawn from markets in the US, Canada, Europe, and Australia around 2010.[1][4][6] This action was based on the SCOUT (Sibutramine Cardiovascular Outcomes Trial), which demonstrated an increased risk of non-fatal myocardial infarction and stroke in patients with pre-existing cardiovascular conditions.[1]

-

Controlled Substance: In the United States, sibutramine was classified as a Schedule IV controlled substance.[1][10]

-

Illicit Adulteration: Desmethylsibutramine and other sibutramine analogs are frequently identified by regulatory agencies like the FDA as illegal, undeclared ingredients in over-the-counter products marketed for weight loss.[2][5] These tainted products pose a significant public health risk as consumers are unaware they are ingesting a potent pharmacological substance with serious cardiovascular side effects.[4]

Professionals in the field must be aware of this context, as the identification of desmethylsibutramine in a sample is a strong indicator of illegal adulteration.

Conclusion

This compound (CAS 84467-94-7) is a pharmacologically potent molecule that represents the primary active entity resulting from the metabolism of sibutramine. Its identity as a powerful SNRI with significant stereoselective activity makes it a subject of continued interest in pharmacology and toxicology. For drug development professionals, its history underscores the importance of early metabolite profiling. For analytical and forensic scientists, the robust methodologies detailed herein provide the necessary tools for its accurate identification and quantification, which is crucial for monitoring illicit dietary supplements and ensuring public safety. This guide serves as a technical foundation for navigating the complexities associated with this compound.

References

-

Sibutramine - Wikipedia. [Link]

-

This compound | C16H25Cl2N | CID 13083195 - PubChem. [Link]

-

Thermogenic effects of sibutramine and its metabolites - PMC - PubMed Central. [Link]

-

Sibutramine - LiverTox - NCBI Bookshelf - NIH. [Link]

-

A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [Link]

-

Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed. [Link]

-

Enantiomeric Separation of Sibutramine by Capillary Zone Electrophoresis - SciELO. [Link]

-

Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy - Scirp.org. [Link]

-

Sibutramine FDA Ban: Risk Facts and Safety Checklist - Canadian Insulin. [Link]

-

Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC. [Link]

-

a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and - IJRPC. [Link]

-

Questions and Answers about FDA's Initiative Against Contaminated Weight Loss Products. [Link]

-

Sibutramine - Synthesis. [Link]

-

Desmethyl Sibutramine hydrochloride (Standard) (N-Desmethylsibutramine hydrochloride (Standard)) | NET/SERT抑制剂| MCE. [Link]

-

N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem. [Link]

-

Desmethylsibutramine - Wikipedia. [Link]

-

CAS No : 84467-94-7 | Product Name : Desmethyl Sibutramine, Hydrochloride Salt. [Link]

-

Chiral discrimination of sibutramine enantiomers by capillary electrophoresis and proton nuclear magnetic resonance spectroscopy - PubMed. [Link]

-

Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - Semantic Scholar. [Link]

-

The discovery and status of sibutramine as an anti-obesity drug - ResearchGate. [Link]

-

Sibutramine Related Compound D (HCl Salt) | CAS 84467-94-7 - Veeprho. [Link]

-

Sibutramine | C17H26ClN | CID 5210 - PubChem. [Link]

-

RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. [Link]

-

A natural weight loss product containing sibutramine - Lareb. [Link]

-

Sibutramine Impurities | SynZeal. [Link]

-

Chiral Drug Separation. [Link]

-

(R)-Desmethylsibutramine - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

-

Determination of N -Desmethyl- and N -Bisdesmethyl Metabolites of Sibutramine in Doping Control Analysis Using Liquid Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

Development and validation of high performance liquid chromatography method for analysis of sibutramine hydrochloride and its impurity - PubMed. [Link]

-

Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - RSC Publishing. [Link]

Sources

- 1. Sibutramine - Wikipedia [en.wikipedia.org]

- 2. Desmethylsibutramine - Wikipedia [en.wikipedia.org]

- 3. CAS 84467-94-7: this compound [cymitquimica.com]

- 4. Sibutramine FDA Ban: Risk Facts and Safety Checklist [canadianinsulin.com]

- 5. fda.gov [fda.gov]

- 6. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. veeprho.com [veeprho.com]

- 15. 84467-94-7 CAS MSDS (N-MONODESMETHYL SIBUTRAMINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Sibutramine - Synthesis [ch.ic.ac.uk]

- 20. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 21. tlcstandards.com [tlcstandards.com]

- 22. researchgate.net [researchgate.net]

- 23. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. scielo.br [scielo.br]

- 25. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sibutramine, a once widely prescribed anti-obesity agent, functions as a prodrug whose therapeutic and adverse effects are predominantly mediated by its pharmacologically active primary and secondary amine metabolites. This technical guide provides a comprehensive examination of these critical molecules, N-didesmethylsibutramine (M2) and N-desmethylsibutramine (M1), respectively. We will dissect the metabolic activation pathway, elucidate the mechanisms of pharmacological action, detail robust analytical methodologies for their quantification, and explore the toxicological profile that ultimately led to sibutramine's market withdrawal. This document is designed to serve as a foundational resource for professionals engaged in pharmacology, toxicology, and drug metabolism research.

Introduction: The Central Role of Metabolism in Sibutramine's Activity

Sibutramine was developed as a serotonin-noradrenaline reuptake inhibitor (SNRI) for the management of obesity.[1] Its efficacy, however, is not derived from the parent compound itself. Following oral administration, sibutramine undergoes extensive first-pass metabolism, a critical activation step that converts the tertiary amine parent drug into its more potent derivatives.[2] Understanding this biotransformation is fundamental to comprehending its mechanism of action and clinical profile.

Identification of Active Metabolites

The principal active metabolites are formed through sequential N-demethylation of the parent drug. These metabolites are key to the drug's effects on satiety and thermogenesis.[3][4]

| Compound | Type | Common Name | Systematic Name | Internal Code |

| Sibutramine | Tertiary Amine (Prodrug) | Sibutramine | N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine | BTS 54524 |

| Metabolite 1 (M1) | Secondary Amine | N-desmethylsibutramine | N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine | BTS 54354 |

| Metabolite 2 (M2) | Primary Amine | N-didesmethylsibutramine | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | BTS 54505 |

Biotransformation Pathway and Pharmacokinetics

The journey from inactive prodrug to active metabolites is a rapid and efficient process primarily occurring in the liver.

The Metabolic Cascade: CYP3A4-Mediated N-Demethylation

Sibutramine's activation is almost entirely dependent on the cytochrome P450 isozyme CYP3A4 .[5] This enzyme catalyzes the removal of methyl groups from the terminal nitrogen atom. The parent compound, a tertiary amine, is first demethylated to form the secondary amine, M1. Subsequently, M1 is further demethylated by the same enzyme system to yield the primary amine, M2.[6] These active metabolites are later converted into inactive hydroxylated and conjugated metabolites (M5 and M6) before being excreted, primarily through urine.[2][7]

Caption: Metabolic activation pathway of sibutramine.

Pharmacokinetic Profile

The pharmacokinetic properties of sibutramine are characterized by the rapid clearance of the parent drug and the prolonged exposure to its active metabolites. This distinction is critical, as the extended half-lives of M1 and M2 are responsible for the sustained therapeutic effect.

| Parameter | Sibutramine (Parent Drug) | Metabolite 1 (M1) | Metabolite 2 (M2) | Reference |

| Time to Peak (Tmax) | ~1 hour | 3 - 4 hours | 3 - 4 hours | [2] |

| Elimination Half-life (t½) | ~1 hour | ~14 hours | ~16 hours | [2] |

Note: These values are approximate and can vary based on individual patient factors.

Pharmacological Activity: How the Metabolites Exert Their Effects

The therapeutic action of sibutramine is a direct consequence of the potent monoamine reuptake inhibition by M1 and M2.[8]

Potent Inhibition of Serotonin and Noradrenaline Transporters

While sibutramine itself is a weak reuptake inhibitor, its primary and secondary amine metabolites are significantly more potent.[6] They bind to and block the serotonin transporter (SERT) and norepinephrine (noradrenaline) transporter (NET), increasing the concentration of these neurotransmitters in the synaptic cleft.[2] This enhanced signaling in the central nervous system is believed to be the primary driver of increased satiety and reduced appetite.[9]

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Reference |

| Sibutramine | 298–2,800 | 350–5,451 | 943–1,200 | [2] |

| Desmethylsibutramine (M1) | 15 | 20 | 49 | [2] |

| Didesmethylsibutramine (M2) | 20 | 15 | 45 | [2] |

Ki (Inhibition constant): Lower values indicate higher binding affinity and potency.

Thermogenesis and Lipolysis

Beyond central appetite suppression, the metabolites stimulate thermogenesis. This effect is mediated by the central activation of the sympathetic nervous system, leading to an increase in efferent sympathetic activity.[8] This, in turn, stimulates β3-adrenoceptors in brown adipose tissue (BAT), significantly increasing glucose utilization and heat production.[6][10] Furthermore, studies have shown that the primary amine metabolite, M2, can act directly on both murine and human adipocytes to stimulate lipolysis via a β-adrenergic pathway, providing another mechanism for its anti-obesity effects.[11]

Analytical Methodologies for Metabolite Quantification

Accurate quantification of sibutramine and its metabolites in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic analysis. Due to the low circulating concentrations and structural similarities, highly sensitive and specific methods are required.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the definitive technique for this application. Its high selectivity allows for the differentiation of sibutramine, M1, and M2 from endogenous plasma components, while its sensitivity enables quantification at the picogram-per-milliliter (pg/mL) level.[12] The method typically employs a liquid-liquid extraction for sample cleanup, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).[12][13]

Caption: General workflow for LC-MS/MS analysis of sibutramine metabolites.

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol is a representative example based on established methodologies.[12][14]

Objective: To quantify sibutramine, N-desmethylsibutramine (M1), and N-didesmethylsibutramine (M2) in human plasma.

1. Materials and Reagents:

- Reference standards for Sibutramine, M1, and M2.

- Stable isotope-labeled internal standards (e.g., sibutramine-d7).

- Human plasma (K2-EDTA).

- Methanol, Acetonitrile (HPLC grade).

- Ammonium formate.

- Methyl tert-butyl ether (MTBE).

2. Sample Preparation (Liquid-Liquid Extraction):

- Rationale: This step removes proteins and phospholipids that interfere with analysis, while concentrating the analytes of interest.

- Procedure:

- Pipette 200 µL of human plasma into a clean microcentrifuge tube.

- Add 25 µL of the internal standard working solution. Vortex briefly.

- Add 1.0 mL of MTBE.

- Vortex for 5 minutes to ensure thorough mixing and extraction.

- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

- Carefully transfer the upper organic layer (~900 µL) to a new tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 µL of mobile phase (e.g., 5 mM ammonium formate:acetonitrile (10:90, v/v)). Vortex to mix.

3. LC-MS/MS Analysis:

- Rationale: The liquid chromatography step separates the parent drug and its metabolites based on their physicochemical properties before they enter the mass spectrometer. The tandem mass spectrometer provides two levels of mass filtering for exceptional specificity.

- LC Conditions:

- Column: C18 analytical column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm).[12]

- Mobile Phase: Isocratic elution with 5 mM ammonium formate:acetonitrile (10:90, v/v).[12]

- Flow Rate: 0.6 mL/min.

- Injection Volume: 10 µL.

- MS/MS Conditions (Positive Electrospray Ionization - ESI+):

- Detection: Multiple Reaction Monitoring (MRM).

- Example MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Sibutramine | 280.3 | 124.9 | [12] |

| M1 (DSB) | 266.3 | 125.3 | [12] |

| M2 (DDSB) | 252.2 | 124.9 | [12] |

4. Data Analysis:

- Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

- Determine the concentration of the analytes in the unknown samples by interpolation from the weighted linear regression of the calibration curve.

Toxicological Profile and Clinical Relevance

The pharmacological properties of the M1 and M2 metabolites are inextricably linked to their toxicity. The potent noradrenergic effects that contribute to thermogenesis also lead to significant cardiovascular risks.

-

Cardiovascular Effects: The sympathomimetic action of the metabolites can cause substantial increases in blood pressure and heart rate.[3][15] Long-term studies revealed an increased risk of non-fatal myocardial infarction and stroke, which ultimately led to the withdrawal of sibutramine from markets in the US and Europe in 2010.[5]

-

Hepatotoxicity: As sibutramine undergoes extensive hepatic metabolism via CYP3A4, there is a potential for the formation of reactive intermediates that can cause liver injury.[5] Cases of acute liver injury have been attributed to its use.[16]

-

Drug Interactions: Co-administration of sibutramine with other drugs that inhibit the CYP3A4 enzyme (e.g., certain antibiotics, antifungals) can increase the plasma concentrations of the active metabolites, amplifying the risk of adverse events.[17] Concomitant use with other serotonergic agents raises the risk of potentially fatal serotonin syndrome.[17]

Conclusion

The primary and secondary amine metabolites of sibutramine are not mere byproducts but are the principal drivers of its pharmacological and toxicological profile. Sibutramine serves as a classic case study in drug metabolism, where the prodrug is rapidly converted to more potent and longer-lasting active molecules. For researchers, a thorough understanding of this metabolic pathway, the specific actions of M1 and M2, and the robust analytical methods required for their detection is paramount for any investigation involving sibutramine, whether in the context of historical drug efficacy, toxicology, or the detection of its illicit use in adulterated supplements.

References

-

Heal, D. J., Aspley, S., Prow, M. R., Jackson, H. C., Martin, K. F., Cheetham, S. C. (1998). Sibutramine: a review of the pharmacology of a novel anti-obesity agent. International Journal of Obesity, 22, S18-S28. [Link]

-

McNeely, W., Goa, K. L. (1998). Sibutramine. A review of its contribution to the management of obesity. Drugs, 56(6), 1093-1124. [Link]

-

Wikipedia. Sibutramine. [Link]

-

García-García, E., et al. (2011). Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. Current Pharmaceutical Design, 17(12), 1182-1192. [Link]

-

Connoley, I. P., et al. (1999). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 126(6), 1487-1495. [Link]

-

Venkata, N. K., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(5), 336-345. [Link]

-

Howard, L., et al. (1999). The primary amine metabolite of sibutramine stimulates lipolysis in adipocytes isolated from lean and obese mice and in isolated human adipocytes. International Journal of Obesity and Related Metabolic Disorders, 23(11), 1206-1209. [Link]

-

Görgens, C., et al. (2007). Determination of N-desmethyl- and N-bisdesmethyl metabolites of sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 856(1-2), 121-128. [Link]

-

Connoley, I. P., et al. (1999). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 126(6), 1487-1495. [Link]

-

Al-Mousa, F. F. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 501-510. [Link]

-

Berankova, K., et al. (2006). Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study. Journal of Mass Spectrometry, 41(10), 1339-1349. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Sibutramine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Nguyen, T. T. H., et al. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnamese Journal of Food Control, 3(2), 104-111. [Link]

-

ResearchGate. (2008). ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. [Link]

-

University of Bristol. Sibutramine - Synthesis. [Link]

-

Pellinen, P., et al. (2009). Characterization of metabolites of sibutramine in primary cultures of rat hepatocytes by liquid chromatography-ion trap mass spectrometry. Analytical and Bioanalytical Chemistry, 393(5), 1431-1441. [Link]

-

Medigraphic. (2014). Analytical determination of Sibutramine in slimming products. [Link]

-

Medium. (2024). The Dark Truth a Weight Loss Pill That's Going Viral. [Link]

-

ResearchGate. (2015). (PDF) Sibutramine. Interaction & Synthesis. [Link]

-

Strano-Rossi, S., et al. (2007). Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. Rapid Communications in Mass Spectrometry, 21(4), 614-618. [Link]

-

Jianbei. (2024). Sibutramine Powder: Mechanism of Action for Weight Loss?. [Link]

-

Yulianita, R., et al. (2023). Toxicity of sibutramine hydrochloride-adulterated weight loss supplements in rats based on biochemical and organ weight parameters. Journal of Applied Pharmaceutical Science, 13(12), 160-166. [Link]

Sources

- 1. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sibutramine - Wikipedia [en.wikipedia.org]

- 3. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sibutramine Powder: Mechanism of Action for Weight Loss? - Jianbei [jbenbio.com]

- 10. Thermogenic effects of sibutramine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The primary amine metabolite of sibutramine stimulates lipolysis in adipocytes isolated from lean and obese mice and in isolated human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. jppres.com [jppres.com]

- 17. mylongevityexperiment.substack.com [mylongevityexperiment.substack.com]

An In-Depth Technical Guide to the In Vitro Activity of Desmethylsibutramine Hydrochloride

Introduction: Unveiling the Potent Pharmacological Profile of a Key Sibutramine Metabolite

Desmethylsibutramine hydrochloride is a primary active metabolite of the formerly prescribed anti-obesity agent, sibutramine.[1][2] While sibutramine itself exhibits weak activity, its in vivo efficacy is predominantly attributed to its demethylated metabolites, including desmethylsibutramine. This guide provides a comprehensive technical overview of the in vitro pharmacological characterization of desmethylsibutramine, with a focus on its potent interaction with monoamine transporters. For researchers, scientists, and drug development professionals, understanding the nuanced in vitro activity of this compound is critical for elucidating its mechanism of action and informing the development of novel therapeutics targeting monoamine reuptake systems.

This document will delve into the core principles and detailed methodologies for assessing the binding affinity and functional inhibition of desmethylsibutramine at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). We will explore the causality behind experimental choices, present self-validating protocols, and provide a robust framework for the in vitro evaluation of this and similar compounds.

Core Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action of desmethylsibutramine is the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine, serotonin, and to a lesser extent, dopamine from the synaptic cleft.[3][4] By binding to and blocking the function of their respective transporters (NET, SERT, and DAT), desmethylsibutramine increases the concentration and prolongs the action of these neurotransmitters in the synapse. This enhanced monoaminergic neurotransmission is the basis for its pharmacological effects.[2][5]

The following diagram illustrates this fundamental mechanism:

Caption: Mechanism of Monoamine Reuptake Inhibition by Desmethylsibutramine.

Quantitative Analysis of Transporter Inhibition

The potency of desmethylsibutramine at each monoamine transporter is quantified by its inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. Notably, desmethylsibutramine exhibits stereoselectivity, with the (R)-enantiomer generally demonstrating higher potency than the (S)-enantiomer.[1]

| Compound | Transporter | In Vitro IC₅₀ (nM) |

| (R)-Desmethylsibutramine | Norepinephrine (NE) | Data not specified |

| Serotonin (5-HT) | Data not specified | |

| Dopamine (DA) | Data not specified | |

| (S)-Desmethylsibutramine | Norepinephrine (NE) | Data not specified |

| Serotonin (5-HT) | Data not specified | |

| Dopamine (DA) | Data not specified | |

| Racemic Desmethylsibutramine | Norepinephrine (NE) | Data not specified |

| Serotonin (5-HT) | Data not specified | |

| Dopamine (DA) | Data not specified |

Note: While a specific study demonstrated that the (R)-enantiomers of desmethylsibutramine have significantly greater anorexic effects and are more potent at inhibiting the in vitro uptake of norepinephrine and dopamine than the (S)-enantiomers, the precise IC₅₀ values from this study were not provided in the abstract.[1]

Experimental Protocols for In Vitro Characterization

To rigorously define the in vitro activity of this compound, two primary types of assays are employed: radioligand binding assays and neurotransmitter uptake inhibition assays. The following sections provide detailed, self-validating protocols for these essential experiments.

Experimental Workflow Overview

The following diagram outlines the general workflow for the in vitro characterization of a monoamine reuptake inhibitor like desmethylsibutramine.

Caption: General Experimental Workflow for In Vitro Characterization.

Radioligand Binding Assays

Principle: This assay quantifies the affinity of desmethylsibutramine for each monoamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter. The displacement of the radioligand is proportional to the binding affinity of the test compound.

Methodology:

-

Preparation of Cell Membranes:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Perform differential centrifugation to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT), and varying concentrations of this compound.

-

For each transporter, include control wells for:

-

Total binding: Radioligand and membranes only.

-

Non-specific binding: Radioligand, membranes, and a high concentration of a known selective inhibitor (e.g., desipramine for NET, citalopram for SERT, cocaine for DAT).

-

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the desmethylsibutramine concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.

-

-

Neurotransmitter Uptake Inhibition Assays

Principle: This functional assay measures the ability of desmethylsibutramine to inhibit the transport of a radiolabeled neurotransmitter substrate into cells expressing the corresponding transporter. This provides a direct measure of the compound's functional antagonism of the transporter.

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing hNET, hSERT, or hDAT in 96-well plates until they form a confluent monolayer.

-

-

Uptake Inhibition Assay:

-

Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a short period.

-

Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter substrate (e.g., [³H]norepinephrine for NET, [³H]serotonin for SERT, [³H]dopamine for DAT).

-

Include control wells with a known selective inhibitor to determine non-specific uptake.

-

Allow the uptake to proceed for a defined period under controlled temperature conditions.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake inhibition against the logarithm of the desmethylsibutramine concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion: A Potent and Stereoselective Monoamine Reuptake Inhibitor

The in vitro pharmacological profile of this compound reveals it to be a potent inhibitor of the norepinephrine and serotonin transporters, with a lower but still significant affinity for the dopamine transporter. The stereoselective nature of its activity, with the (R)-enantiomer demonstrating greater potency, underscores the importance of chiral considerations in drug design and evaluation. The detailed protocols provided in this guide offer a robust framework for the comprehensive in vitro characterization of desmethylsibutramine and other compounds targeting monoamine reuptake systems. A thorough understanding of these in vitro properties is fundamental for predicting in vivo efficacy and potential side effects, and for guiding the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

Glick, S. D., Haskew, R. E., Maisonneuve, I. M., Carlson, J. N., & Jerussi, T. P. (2000). Enantioselective behavioral effects of sibutramine metabolites. European Journal of Pharmacology, 397(1), 93–102. [Link]

- Buckett, W. R., Thomas, D. N., & Luscombe, G. P. (1988). The pharmacology of sibutramine hydrochloride (BTS 54 524), a new antidepressant which induces a slim-line body in rats. British Journal of Pharmacology, 93(Suppl), 128P.

- Heal, D. J., Aspley, S., Prow, M. R., Jackson, H. C., Martin, K. F., & Cheetham, S. C. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity and Related Metabolic Disorders, 22(Suppl 1), S18–S28.

- Cheetham, S. C., Viggers, J. A., & Heal, D. J. (1993). A comparison of the effects of sibutramine and its metabolites on the uptake of 5-hydroxytryptamine and noradrenaline in rat brain synaptosomes. British Journal of Pharmacology, 110(Proceedings Supplement), 127P.

-

Sørensen, L., Weikop, P., Dencker, D., & Wörtwein, G. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 759. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Talbot, P. S., et al. (2010). Brain serotonin transporter occupancy by oral sibutramine dosed to steady state: a PET study using 11C-DASB in healthy humans. Neuropsychopharmacology, 35(3), 741–751. [Link]

- Luscombe, G. P., Hopcroft, R. H., Thomas, D. N., & Buckett, W. R. (1989). The contribution of metabolites to the rapid and potent down-regulation of rat cortical beta-adrenoceptors by the putative antidepressant sibutramine hydrochloride. Neuropharmacology, 28(2), 129–134.

- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.

- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.

Sources

- 1. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect on radiolabelled-monoamine uptake in vitro of plasma taken from healthy volunteers administered the antidepressant sibutramine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Desmethylsibutramine Hydrochloride for Research Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Desmethylsibutramine Hydrochloride. As the primary active metabolite of sibutramine, a compound withdrawn from the market due to cardiovascular risks, desmethylsibutramine necessitates rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The protocols herein are designed to ensure personnel safety, experimental integrity, and regulatory compliance.

Compound Profile and Scientific Context

1.1. Identity and Mechanism of Action this compound is a potent monoamine reuptake inhibitor, primarily targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2] It is the more pharmacologically active metabolite of sibutramine, a formerly prescribed appetite suppressant.[3][4] Its mechanism of action, which involves increasing synaptic concentrations of norepinephrine and serotonin, is central to its efficacy in appetite modulation but also underpins its significant safety concerns.[5] In a research context, it is used to investigate obesity and appetite regulation.[1][2]

1.2. Critical Safety Preamble: The Sibutramine Legacy It is imperative to understand that the parent drug, sibutramine, was withdrawn from the U.S. and European markets after studies demonstrated an increased risk of major adverse cardiovascular events, including heart attack and stroke.[6][7][8] Desmethylsibutramine, being a more potent metabolite, is presumed to carry similar, if not greater, risks.[3][4] Therefore, all handling protocols must be approached with the assumption that the compound presents significant cardiovascular and toxicological hazards upon exposure.

Hazard Identification and Risk Assessment

All personnel must review the Safety Data Sheet (SDS) before working with this compound.[9] A thorough risk assessment should be conducted for any new experimental protocol involving this compound.

2.1. GHS Classification and Hazard Statements The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[10][11] | GHS07 (Exclamation Mark) | Warning [10][11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[12] | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[12] | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[12] | GHS07 (Exclamation Mark) | Warning |

2.2. Toxicological Profile

-

Primary Hazard: The most significant documented hazard is acute oral toxicity.[10][11] Accidental ingestion can be harmful.

-

Cardiovascular Effects: Due to its sympathomimetic action, exposure can lead to increased heart rate, elevated blood pressure, and potentially arrhythmias.[6][8]

-

Irritant Properties: The compound is an irritant to the skin, eyes, and respiratory system.[11][12] Direct contact with the solid powder or concentrated solutions must be prevented.